molecular formula C18H15F3N2O2 B2423548 N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 941957-04-6

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2423548
CAS No.: 941957-04-6
M. Wt: 348.325
InChI Key: JAKOUOBHMLCDNR-UHFFFAOYSA-N
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Description

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is a small molecule drug with the molecular formula C18H15F3N2O2 and a molecular weight of 348.325.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves the reaction of 3-(trifluoromethyl)benzoic acid with 3-(2-oxopyrrolidin-1-yl)aniline under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrrolidinones.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

    N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl)benzamide: Exhibits antidepressant-like effects through modulation of the serotonergic system.

    3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide: Studied for its potential biological activities and used as a reference compound in various assays.

Uniqueness

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is unique due to its specific trifluoromethyl and oxopyrrolidinyl functional groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its lipophilicity, stability, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c19-18(20,21)13-5-1-4-12(10-13)17(25)22-14-6-2-7-15(11-14)23-9-3-8-16(23)24/h1-2,4-7,10-11H,3,8-9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKOUOBHMLCDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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